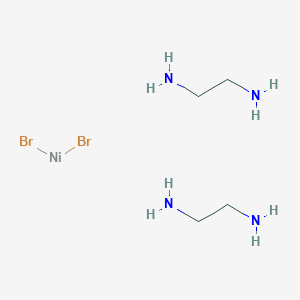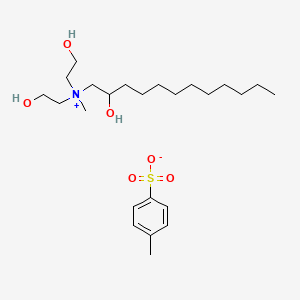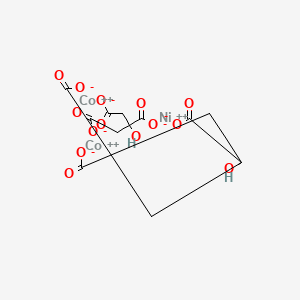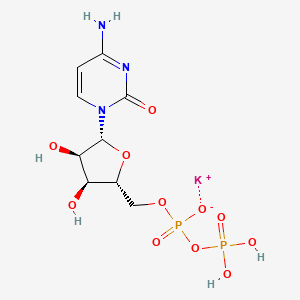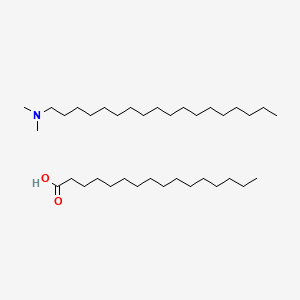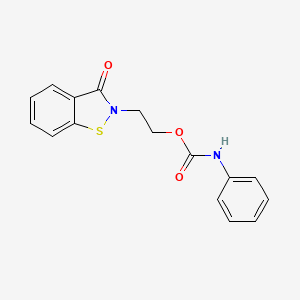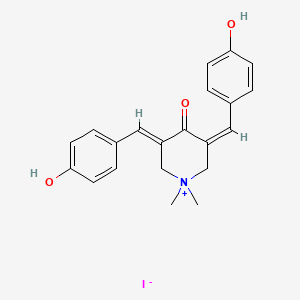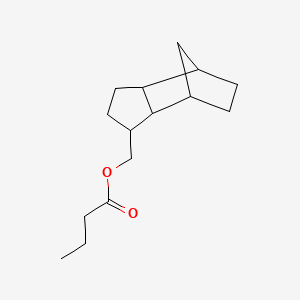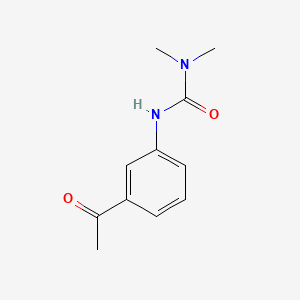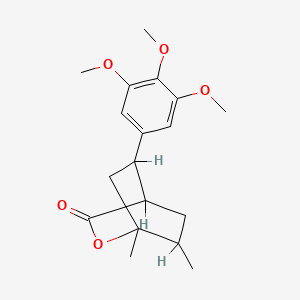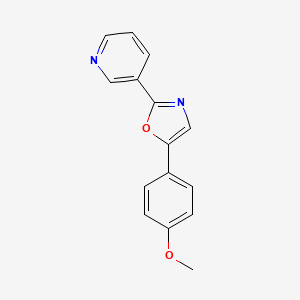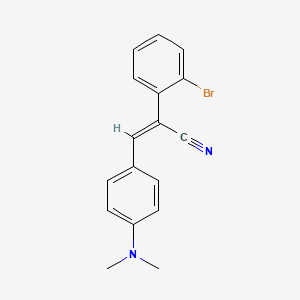
N-(Acetyloxy)propanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de N-(acétyloxy)propanimidoyle est un composé organique de formule moléculaire C5H8ClNO2. Il s’agit d’un dérivé du chlorure de propanimidoyle, où le groupe imidoyle est acétyloxylé.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorure de N-(acétyloxy)propanimidoyle peut être synthétisé par réaction du chlorure de propanimidoyle avec l’anhydride acétique en présence d’une base telle que la pyridine. La réaction se produit généralement dans des conditions douces, l’anhydride acétique agissant à la fois comme agent acétylant et comme solvant.
Méthodes de production industrielle
La production industrielle du chlorure de N-(acétyloxy)propanimidoyle implique des voies de synthèse similaires, mais à plus grande échelle. Le processus peut inclure des étapes supplémentaires de purification et de contrôle de la qualité pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de N-(acétyloxy)propanimidoyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorure peut être substitué par des nucléophiles tels que des amines ou des alcools.
Hydrolyse : En présence d’eau, le composé peut s’hydrolyser pour former du N-(acétyloxy)propanamide et de l’acide chlorhydrique.
Réduction : Le composé peut être réduit pour former du N-(acétyloxy)propanamine.
Réactifs et conditions courantes
Nucléophiles : Les amines, les alcools et les thiols sont des nucléophiles courants utilisés dans les réactions de substitution.
Catalyseurs : La pyridine ou la triéthylamine peuvent être utilisées comme catalyseurs dans les réactions d’acétylation.
Solvants : Des solvants organiques tels que le dichlorométhane ou l’acétonitrile sont couramment utilisés.
Produits principaux
N-(acétyloxy)propanamide : Formé par hydrolyse.
N-(acétyloxy)propanamine : Formé par réduction.
Applications de la recherche scientifique
Le chlorure de N-(acétyloxy)propanimidoyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que réactif biochimique.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme précurseur de composés pharmacologiquement actifs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
N-(Acetyloxy)propanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du chlorure de N-(acétyloxy)propanimidoyle implique sa réactivité avec les nucléophiles. Le groupe acétyloxy augmente l’électrophilie du chlorure d’imidoyle, le rendant plus sensible aux attaques nucléophiles. Cette réactivité est exploitée dans diverses applications synthétiques pour former de nouvelles liaisons chimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de propanimidoyle : Le composé parent sans le groupe acétyloxy.
Chlorure de N-(acétyloxy)acétamidoyle : Un composé similaire avec un groupe acétamidoyle au lieu d’un groupe propanimidoyle.
Unicité
Le chlorure de N-(acétyloxy)propanimidoyle est unique en raison de la présence à la fois des groupes fonctionnels acétyloxy et chlorure d’imidoyle. Cette combinaison offre des schémas de réactivité distincts qui ne sont pas observés dans les analogues plus simples, ce qui en fait un composé précieux en chimie synthétique.
Propriétés
Numéro CAS |
126794-85-2 |
|---|---|
Formule moléculaire |
C5H8ClNO2 |
Poids moléculaire |
149.57 g/mol |
Nom IUPAC |
[(Z)-1-chloropropylideneamino] acetate |
InChI |
InChI=1S/C5H8ClNO2/c1-3-5(6)7-9-4(2)8/h3H2,1-2H3/b7-5- |
Clé InChI |
LTMKUMNZDQMVTC-ALCCZGGFSA-N |
SMILES isomérique |
CC/C(=N/OC(=O)C)/Cl |
SMILES canonique |
CCC(=NOC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


